molecular formula C8H13ClN2O B13483167 cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride

cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride

Cat. No.: B13483167
M. Wt: 188.65 g/mol
InChI Key: WOQKGCVWVVVZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a cyclobutyl group attached to the imidazole ring, along with a methanol moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced through a Grignard reaction, where cyclobutylmagnesium bromide reacts with an appropriate imidazole derivative.

    Formation of the Methanol Moiety: The methanol group can be introduced by reacting the imidazole derivative with formaldehyde in the presence of a reducing agent like sodium borohydride.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products

    Oxidation: Cyclobutyl(1H-imidazol-2-yl)carboxylic acid.

    Reduction: Cyclobutyl(1H-imidazoline-2-yl)methanol.

    Substitution: Various substituted imidazole derivatives depending on the substituents used.

Scientific Research Applications

Cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-1H-imidazol-2-yl)methanol
  • (1-Ethyl-1H-imidazol-2-yl)methanol
  • (1-Cyclopropyl-1H-imidazol-2-yl)methanol

Uniqueness

Cyclobutyl(1H-imidazol-2-yl)methanol hydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other imidazole derivatives.

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

cyclobutyl(1H-imidazol-2-yl)methanol;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c11-7(6-2-1-3-6)8-9-4-5-10-8;/h4-7,11H,1-3H2,(H,9,10);1H

InChI Key

WOQKGCVWVVVZGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=NC=CN2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.